4-Bromo-5-fluoro-7-aza-2-oxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRREXTUKNJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Bromo 5 Fluoro 7 Aza 2 Oxindole Derivatives
Reactivity Profiles of Bromine and Fluorine Substituents on the Aza-2-Oxindole Core
The chemical behavior of 4-bromo-5-fluoro-7-aza-2-oxindole is largely dictated by the electronic properties of the halogen substituents and their positions on the electron-deficient pyridine portion of the fused heterocyclic system.
Bromine Substituent (C4-Br): The bromine atom at the C4 position is a versatile functional group. Its moderate electronegativity and size allow it to act as a good leaving group in various metal-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F bond, making it the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While halogens are typically deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, bromine's lone pairs can participate in resonance, which can influence regioselectivity in certain reactions.
Fluorine Substituent (C5-F): Fluorine is the most electronegative element, and its presence at the C5 position strongly influences the electronic landscape of the aromatic ring through a powerful inductive effect (-I). This effect lowers the electron density of the pyridine ring, further deactivating it towards electrophilic attack but potentially activating it for nucleophilic aromatic substitution (SNAr). nih.gov The C-F bond is exceptionally strong, rendering it largely unreactive under conditions typically used for C-Br bond transformations. This orthogonality provides a significant synthetic advantage, allowing for selective chemistry at the C4 position while the C5-fluorine remains intact. nih.gov
The combined presence of both halogens creates a push-pull electronic environment that, along with the inherent electron deficiency of the pyridine ring and the influence of the lactam moiety, governs the site-selectivity and feasibility of various chemical transformations.
Table 1: Comparison of Halogen Substituent Properties on the 7-Aza-2-Oxindole Core
| Property | Bromine (at C4) | Fluorine (at C5) |
|---|---|---|
| Primary Electronic Effect | Inductive withdrawal (-I), Resonance donation (+R) | Strong inductive withdrawal (-I) |
| Bond Strength (C-X) | Weaker, more labile | Strong, less reactive |
| Leaving Group Ability (Metal-Catalysis) | Good | Poor (requires specific activation) |
| Influence on SNAr | Moderate activating effect | Strong activating effect |
| Influence on EAS | Deactivating | Strongly deactivating |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The substitution patterns for this compound are dictated by the combination of the electron-deficient pyridine ring and the pyrrolinone (oxindole) portion.
Electrophilic Aromatic Substitution (EAS): The 7-aza-2-oxindole ring system is generally resistant to electrophilic aromatic substitution. wikipedia.org The pyridine ring nitrogen acts as an electron sink, deactivating the ring towards attack by electrophiles. This deactivation is further intensified by the inductive effects of the bromine and fluorine atoms. Electrophilic attack, if forced, would likely occur on the pyrrolinone ring, which is comparatively more electron-rich. However, harsh conditions (e.g., strong acids) can lead to side reactions or decomposition. nih.gov A more viable strategy to achieve substitution on the pyridine ring is to first form the N-oxide at the 7-position, which activates the ring for electrophilic attack, followed by deoxygenation. wikipedia.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. stackexchange.com In this compound, both halogens are on the pyridine ring. The C4 and C6 positions of the 7-azaindole (B17877) scaffold are known to be susceptible to nucleophilic attack because the negative charge of the intermediate can be stabilized by the ring nitrogen. stackexchange.com While the bromine at C4 can act as a leaving group, the high electronegativity of fluorine makes it an excellent activating group for SNAr and, under certain conditions, a better leaving group than other halogens in SNAr reactions involving activated heterocycles. nih.govnih.govsci-hub.se Therefore, reactions with strong nucleophiles could potentially lead to substitution at either the C4 or C5 position, with the outcome depending on the specific nucleophile and reaction conditions.
Metal-Mediated Transformations and Ligand Exchange Reactions at Halogenated Centers
The C4-bromo group is the primary site for metal-mediated transformations, offering a robust platform for introducing molecular complexity. The differential reactivity between the C-Br and C-F bonds allows for selective functionalization. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a common method to introduce aryl, heteroaryl, or vinyl groups at the C4 position. wikipedia.orglibretexts.orgorganic-chemistry.org
Sonogashira Coupling: This reaction utilizes terminal alkynes to install alkynyl moieties, providing a linear scaffold for further elaboration. nih.govorganic-chemistry.org
Heck Coupling: Alkenes can be coupled at the C4 position to form styrenyl-type derivatives. nih.gov
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with various amines, anilines, or N-heterocycles.
Carbonylative Couplings: Under a carbon monoxide atmosphere, acyl groups or related functionalities can be introduced. rsc.org
These transformations are typically performed under conditions that leave the C5-fluoro substituent untouched, highlighting the synthetic utility of this specific halogenation pattern.
Table 2: Representative Metal-Mediated Reactions at the C4-Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | C-C (sp2-sp2) | Pd(PPh3)4 / K2CO3 |
| Sonogashira | R-C≡CH | C-C (sp2-sp) | PdCl2(PPh3)2, CuI / Et3N |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2 / P(o-tol)3 |
| Buchwald-Hartwig | R2NH | C-N | Pd2(dba)3, BINAP / NaOtBu |
Intramolecular Cyclization and Rearrangement Reactions Involving the 7-Aza-2-Oxindole Scaffold
The 7-aza-2-oxindole scaffold can participate in various intramolecular reactions to form more complex, polycyclic systems. These reactions often involve functional groups attached to the N1 nitrogen or the C3 position of the oxindole (B195798) core.
N1-Position: The lactam nitrogen can be functionalized with a side chain containing a reactive group. For example, an appended alkyne or alkene could undergo an intramolecular Heck reaction or other metal-catalyzed cyclizations with the C6 position of the ring. nih.gov
C3-Position: The methylene group at C3 is nucleophilic and can be functionalized through condensation with aldehydes or ketones to form 3-alkylidene-7-aza-2-oxindoles. These intermediates are excellent Michael acceptors and dienophiles, participating in a range of intramolecular cycloaddition and annulation reactions to build spirocyclic or fused ring systems. rsc.org
Rearrangements: While less common, rearrangement reactions of substituted aza-oxindoles can be triggered under thermal or photochemical conditions, leading to novel heterocyclic scaffolds.
The presence of the bromo and fluoro substituents can influence the feasibility and outcome of these cyclizations by modifying the electronic properties and steric environment of the scaffold.
Diversification Strategies via Functional Group Interconversions
Beyond the direct transformations of the halogen atoms, the this compound core allows for several other functional group interconversions to generate novel derivatives.
N-Functionalization: The lactam N-H is acidic and can be readily deprotonated and reacted with a variety of electrophiles. Common transformations include N-alkylation, N-arylation, and N-acylation to introduce substituents that can modulate solubility, metabolic stability, and biological activity.
C3-Alkylation/Condensation: The C3 position can be deprotonated with a strong base and subsequently alkylated. Alternatively, Knoevenagel-type condensation reactions with aldehydes provide access to 3-substituted derivatives, which can be further modified (e.g., reduction of the exocyclic double bond). rsc.org
Conversion of Bromide: The C4-bromide can be converted to other functionalities. For instance, lithium-halogen exchange followed by quenching with an electrophile (e.g., CO₂, aldehydes) can introduce carboxylic acid or alcohol groups.
Lactam Ring Opening: Under strong hydrolytic conditions (acidic or basic), the amide bond of the oxindole ring can be cleaved, providing access to substituted 2-aminopyridine derivatives.
These strategies, combined with the metal-mediated transformations at the C4 position, provide a comprehensive toolkit for the chemical exploration of the this compound scaffold.
Biological Activity and Structure Activity Relationship Sar Investigations of 4 Bromo 5 Fluoro 7 Aza 2 Oxindole Analogues
Influence of Halogen Substituents (4-Bromo, 5-Fluoro) on Biological Activity Profiles
Halogen atoms, particularly fluorine and bromine, are crucial in drug design for their ability to alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. nih.gov The presence of a fluorine atom can enhance metabolic stability and improve pharmacodynamic effects. nih.gov In the context of oxindole (B195798) derivatives, fluorine substitution has been a key strategy in developing potent therapeutic agents. For instance, the 5-fluoro-2-oxindole core has been selected as a leading structure for synthesizing potent α-glucosidase inhibitors. nih.gov
Bromine substitution also plays a significant role in modulating biological activity. In studies of 7-substituted 4-aminoquinolines, 7-bromo derivatives were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov In contrast, 7-fluoro analogues were generally less active. nih.gov This suggests that the size and electronegativity of the halogen at specific positions are critical for activity. Research on spirooxindole analogues has also shown that dihalide substitutions can substantially increase anticancer activity. mdpi.com Specifically, a spirooxindole derivative with a fluorine substituent demonstrated potent antimycobacterial activity. rsc.org The 4-bromo-7-azaindole structure is a valuable building block in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors. chemicalbook.com
Target-Specific Biological Activities of 7-Aza-2-Oxindole Derivatives
The 7-aza-2-oxindole core and its related structures, such as azaindoles and oxindoles, are versatile scaffolds that have been incorporated into inhibitors for a wide range of biological targets.
Azaindole and oxindole moieties are recognized as important pharmacophores in the development of kinase inhibitors, which are critical in cancer therapy. nih.govmdpi.com These scaffolds can competitively occupy the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting related signaling pathways. mdpi.com The 7-azaindole (B17877) moiety, in particular, is known to interact with the hinge region of kinases through hydrogen bonds. depositolegale.it
Numerous approved ATP-competitive kinase inhibitors incorporate the indole, azaindole, or oxindole scaffold. nih.govmdpi.com For example, Sunitinib, an oxindole-based drug, is known to inhibit various kinases like VEGFR and PDGFR. researchgate.net Furthermore, 3,5-disubstituted-7-azaindole derivatives have been identified as CDK2 and CDK9 inhibitors, showing anti-tumor activity. depositolegale.it The versatility of the azaindole framework allows it to target a broad spectrum of the human kinome, making it a valuable scaffold for developing multi-targeted kinase inhibitors. depositolegale.itnih.gov
α-Glucosidase inhibitors are therapeutic agents that help manage postprandial blood sugar by delaying carbohydrate digestion. nih.gov A series of 5-fluoro-2-oxindole derivatives has been synthesized and evaluated for their α-glucosidase inhibitory activities. nih.govfrontiersin.org Many of these synthesized compounds showed more potent inhibition of α-glucosidase than the parent compound. nih.gov
Several derivatives exhibited significantly higher inhibitory activity than the reference drug, acarbose. nih.govresearchgate.net Kinetic studies revealed that these potent compounds inhibit α-glucosidase in a reversible and mixed manner. researchgate.net Molecular docking simulations suggest that these compounds bind directly to the α-glucosidase enzyme. nih.gov
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Compound 3d | 49.89 ± 1.16 | nih.govresearchgate.net |
| Compound 3f | 35.83 ± 0.98 | nih.govresearchgate.net |
| Compound 3i | 56.87 ± 0.42 | nih.govresearchgate.net |
| Acarbose (Reference) | 569.43 ± 43.72 | nih.govresearchgate.net |
Substituted oxindoles have demonstrated significant potential as anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.gov The structural similarity of some oxindoles to naturally occurring anti-inflammatory compounds has prompted further investigation into their therapeutic potential. nih.gov
In recent studies, novel oxindole conjugates have been designed and synthesized, showing potent anti-inflammatory and analgesic activities. nih.govtandfonline.com Spiro thiochromene–oxindole derivatives, for instance, were screened for their ability to inhibit heat-induced protein denaturation, a common in vitro assay for anti-inflammatory activity. nih.gov Several compounds in this series exhibited high efficacy, with in silico studies suggesting they bind effectively to the COX-2 protein. nih.gov Another study found that certain spirooxindole-pyranopyrimidine compounds exert their anti-inflammatory effects through the nitric oxide (NO) signaling pathway. researchgate.net
| Compound | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| Compound 4e | 127.477 ± 2.285 | nih.gov |
| Compound 4k | 190.738 ± 3.561 | nih.gov |
| Compound 4h | 285.806 ± 8.894 | nih.gov |
The unique, rigid three-dimensional structure of spirooxindoles makes them attractive scaffolds for developing anticancer agents with improved metabolic stability and target selectivity. ijsdr.org These compounds have been found in bioactive natural products and are known to target various cancer-related proteins. ijsdr.org Hybrids of spirooxindole-pyrrolidine have shown potential therapeutic activity against malignant tumors. nih.gov One spirooxindole analogue, compound 5g, exhibited broad-spectrum activity against liver, breast, and colorectal cancer cell lines, with potency greater than the standard drug cisplatin in some cases. mdpi.com
In addition to anticancer properties, related heterocyclic hybrids have been investigated for their activity against Mycobacterium tuberculosis (Mtb). A class of spirooxindolopyrrolidine embedded chromanone hybrids was assayed for anti-mycobacterial activity. rsc.org One compound with a fluorine substituent displayed potent activity against the Mtb H37Rv strain and even greater activity against isoniazid-resistant strains. rsc.org Similarly, indole-fused spirochromene hybrids have also shown promising antimycobacterial activity, with one of the most active compounds having a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL against Mtb H37Rv. nih.gov Spiropyrrolidine hybrids tethered to quinoxaline have also been identified as active candidates against Mtb. nih.gov
| Compound Type | Compound | Activity | Target | Value | Reference |
|---|---|---|---|---|---|
| Spirooxindole | 5g | Anticancer | MCF-7 (Breast Cancer) | 2.25x more potent than cisplatin | mdpi.com |
| Spirooxindole | 5g | Anticancer | HepG2 (Liver Cancer) | 1.8x more potent than cisplatin | mdpi.com |
| Fluorinated Spirooxindolopyrrolidine | - | Anti-Tubercular | Mtb H37Rv | MIC: 0.39 μg/mL | rsc.org |
| Fluorinated Spirooxindolopyrrolidine | - | Anti-Tubercular | Mtb (inhA promoter mutation) | MIC: 0.09 μg/mL | rsc.org |
| Indole-fused Spirochromene | 7l | Anti-Tubercular | Mtb H37Rv | MIC: 1.56 μg/mL | nih.gov |
Mechanistic Elucidation of Biological Actions of 7-Aza-2-Oxindole Analogues
Understanding the mechanism of action is crucial for the development of novel therapeutic agents. For the analogues of 4-bromo-5-fluoro-7-aza-2-oxindole, several mechanisms have been elucidated.
The α-glucosidase inhibitory action of 5-fluoro-2-oxindole derivatives was determined to be through a reversible and mixed-type inhibition, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Fluorescence spectra confirmed a direct binding interaction between the inhibitor and the α-glucosidase enzyme. nih.gov
The anti-inflammatory effects of substituted oxindoles are often linked to the inhibition of COX enzymes. nih.gov Molecular docking studies have provided insights into the binding affinities of active compounds with the COX-2 protein, rationalizing their observed biological activity. nih.govtandfonline.com
In the context of anticancer activity, spirooxindole-pyrrolidine hybrids have been shown to induce cell death through a caspase-dependent apoptotic pathway. nih.gov Specifically, these compounds were found to mediate apoptosis through the activation of caspase-3. nih.gov Other spirooxindole derivatives have been designed to target the p53-MDM2 protein-protein interaction, a key pathway in cancer progression. ijsdr.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized 7-Aza-2-Oxindoles
The 7-aza-2-oxindole core is a variation of the well-known 2-oxindole structure, with a nitrogen atom replacing a carbon at the 7-position of the indole ring. This modification can significantly alter the compound's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
General SAR studies on the broader 7-azaindole class of compounds have revealed that substitutions at various positions on the bicyclic ring system can dramatically impact their therapeutic potential. For instance, in the context of anticancer activity, positions 1, 3, and 5 of the 7-azaindole ring have been identified as key sites for modification to enhance potency. nih.gov The introduction of alkyl, aryl carboxamide, and heterocyclic groups at these positions has been shown to be a successful strategy in developing novel anticancer agents. nih.gov
The role of halogenation in modulating the biological activity of oxindole and related scaffolds is also a critical aspect of SAR. Halogens can influence a molecule's lipophilicity, membrane permeability, and binding interactions with target proteins. In the case of spirooxindoles, halogenation has been recognized as a key feature for enhancing anticancer activity. nih.gov These halogenated compounds are thought to exert their effects through various mechanisms, including the inhibition of crucial cellular pathways involved in cancer progression. nih.gov
However, the specific effects of a bromine atom at the 4-position and a fluorine atom at the 5-position of the 7-aza-2-oxindole core have not been specifically documented. Based on general principles of medicinal chemistry, the following hypotheses could be proposed for future investigation:
4-Bromo Substitution: The bulky and lipophilic nature of the bromine atom at the 4-position could influence the compound's ability to fit into a specific protein binding pocket. It could also serve as a site for metabolic transformation.
5-Fluoro Substitution: The small and highly electronegative fluorine atom at the 5-position can alter the electronic properties of the aromatic ring and potentially form favorable hydrogen bond interactions with biological targets. Fluorine substitution is also a common strategy to block metabolic hydroxylation and improve the pharmacokinetic profile of a drug candidate.
Without experimental data, these remain theoretical considerations. The synergistic or antagonistic effects of having both a 4-bromo and a 5-fluoro substituent on the 7-aza-2-oxindole scaffold are yet to be determined through synthesis and rigorous biological evaluation.
Interactive Data Table of Functionalized 7-Aza-2-Oxindole Analogues and their Biological Activity
Due to the absence of specific data for this compound and its closely related analogues in the public domain, a data table with quantitative metrics such as IC50 values cannot be provided at this time. Future research in this area would be necessary to populate such a table and elucidate the precise structure-activity relationships.
Computational and Theoretical Studies of 4 Bromo 5 Fluoro 7 Aza 2 Oxindole
Density Functional Theory (DFT) Investigations of Synthetic Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms, offering a balance between accuracy and computational cost. For a molecule like 4-Bromo-5-fluoro-7-aza-2-oxindole, DFT calculations can provide profound insights into its synthesis, regioselectivity, and stereoselectivity.
Researchers utilize DFT to map the potential energy surface of a chemical reaction, identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the geometry of transition states—the high-energy intermediates that govern the reaction rate. By calculating the energy barriers (activation energies) associated with different potential pathways, chemists can predict which reaction is more likely to occur and under what conditions.
For instance, in the synthesis of complex spirooxindoles, DFT calculations at the M06-2X/6-31G(d,p) level of theory have been used to understand the regioselectivity of 1,3-dipolar cycloaddition reactions. Such studies can explain why certain isomers are formed preferentially by comparing the activation energies of the transition states leading to each product. Similarly, DFT has been employed to shed light on the origin of stereoselectivity in bimetallic-catalyzed allylic alkylations, revealing the crucial interactions in the transition state that favor one stereoisomer over another.
If applied to the synthesis of this compound, DFT could be used to:
Optimize Reaction Conditions: By understanding the mechanism, conditions such as temperature, solvent, and catalyst can be tuned to improve yield and selectivity.
Predict Regioselectivity: In reactions where multiple isomers can be formed, DFT can predict the most likely product by comparing the stability of transition states.
Elucidate Catalyst Function: DFT can model the interaction of catalysts with reactants, explaining how they lower the activation energy and control the stereochemical outcome of the reaction.
Table 1: Illustrative DFT Data for a Hypothetical Reaction Step in the Synthesis of an Oxindole (B195798) Derivative
| Parameter | Pathway A (Observed Product) | Pathway B (Minor Product) |
| Transition State Energy (kcal/mol) | 15.2 | 18.5 |
| Reaction Energy (kcal/mol) | -25.8 | -22.1 |
| Key Bond Distance in TS (Å) | 2.15 | 2.35 |
This table is illustrative and based on typical data from DFT studies on related systems.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For this compound, methods like DFT can be used to calculate a variety of molecular descriptors that predict its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For substituted azaindoles, DFT calculations have been used to determine these properties and correlate them with the molecule's chemical potential and hardness.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). For this compound, an MEP map would highlight the electrophilic character of the carbonyl carbon and the nucleophilic potential of the nitrogen and oxygen atoms, as well as the influence of the halogen substituents on the aromatic ring's electron density.
Electronic Substituent Effects: Computational studies on substituted indoles have demonstrated how electron-donating and electron-withdrawing groups alter the electronic structure. For example, DFT calculations have been used to predict the oxidation potentials of indoles based on the nature of their substituents. Such analyses for this compound would quantify the combined electronic influence of the bromo, fluoro, and aza- groups on the oxindole core, helping to predict its behavior in electrophilic and nucleophilic substitution reactions.
No Publicly Available Research Found for "this compound"
Following a comprehensive search of publicly available scientific literature and databases, no specific research or data was found for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its future perspectives and emerging research avenues as requested.
The performed searches for information pertaining to the design and synthesis of hybrid molecules, development of novel methodologies for scaffold diversification, exploration of new therapeutic areas, application of chemoinformatics and machine learning, or its development as a chemical probe for biological research yielded no results specific to "this compound."
While general information exists for the broader classes of compounds such as 7-aza-2-oxindoles and 5-fluoro-2-oxindoles, any attempt to extrapolate these findings to the specific, multi-substituted compound would be speculative and not adhere to the strict requirement of focusing solely on "this compound."
Therefore, the requested article cannot be generated at this time due to the absence of specific research on the subject compound. Further scientific investigation and publication are required before a meaningful discussion of its future perspectives and research avenues can be compiled.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-bromo-5-fluoro-7-aza-2-oxindole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and functionalization of the 7-azaindole scaffold. A common approach includes:
Core scaffold preparation : Start with 7-azaindole derivatives (e.g., 5-fluoro-7-azaindole) .
Bromination : Use electrophilic brominating agents like NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeCl₃) to introduce bromine at the 4-position .
Oxindole formation : Oxidize the indole nitrogen via controlled oxidation (e.g., using mCPBA or RuO₄) to form the 2-oxindole moiety .
Q. Key variables affecting yield :
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo/fluoro positions) and oxindole carbonyl signals (~170 ppm in ¹³C NMR) .
- HPLC-MS : Assess purity (>95% by area under the curve) and molecular ion peaks (expected m/z: ~271 [M+H]⁺) .
- Elemental analysis : Validate stoichiometry (C: ~35%, Br: ~29%, F: ~7%) .
Q. Common pitfalls :
- Solvent residues : Use high-vacuum drying to remove DMF traces.
- Tautomerism : 7-azaindole derivatives may exhibit tautomeric shifts; confirm via 2D NMR (NOESY) .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges in bromination/fluorination of 7-azaindole derivatives be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Use protective groups (e.g., SEM groups) on the indole nitrogen to direct bromination to the 4-position .
- Catalytic systems : Pd-catalyzed C–H activation can enhance selectivity for fluorination at the 5-position .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices .
Q. Case study :
Q. Q4. What strategies optimize cross-coupling reactions (e.g., Suzuki) for this compound in complex molecule synthesis?
Methodological Answer: Key considerations for cross-coupling:
Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
Base optimization : Use Cs₂CO₃ (for stability) or K₃PO₄ (for aqueous-tolerant conditions) .
Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) while maintaining yield (>80%) .
Q. Data contradiction example :
Q. Q5. How can researchers analyze contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
Verify tautomerism : 7-azaindoles can adopt multiple tautomeric forms. Use variable-temperature NMR (−40°C to 25°C) to identify dominant structures .
X-ray crystallography : Resolve ambiguity by determining the solid-state structure .
DFT-NMR comparison : Simulate NMR spectra (e.g., using ADF software) and compare with experimental data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
